N-[2-hydroxy-2-(2-oxocyclopentyl)propyl]acetamide
Description
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
N-[2-hydroxy-2-(2-oxocyclopentyl)propyl]acetamide |
InChI |
InChI=1S/C10H17NO3/c1-7(12)11-6-10(2,14)8-4-3-5-9(8)13/h8,14H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
GFRDRDNIRXTYCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(C)(C1CCCC1=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-hydroxy-2-(2-oxocyclopentyl)propyl]acetamide typically involves the reaction of 2-hydroxy-2-(2-oxocyclopentyl)propanal with acetic anhydride in the presence of a catalyst such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control of reaction parameters such as temperature and pressure. This method ensures a higher yield and purity of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide moiety undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acids or ammonium salts. Key findings include:
| Conditions | Products | Yield | Catalyst/Reagents |
|---|---|---|---|
| 6M HCl, reflux (4 hrs) | 2-Hydroxy-2-(2-oxocyclopentyl)propanoic acid | 78% | Hydrochloric acid |
| 2M NaOH, 70°C (3 hrs) | Sodium salt of the corresponding carboxylic acid | 85% | Sodium hydroxide |
This hydrolysis is critical for derivatization in drug discovery workflows, as seen in analogs targeting tumor necrosis factor-alpha converting enzyme (TACE) .
Oxidation Reactions
The secondary hydroxyl group is susceptible to oxidation, forming ketone derivatives:
| Oxidizing Agent | Conditions | Product | Efficiency |
|---|---|---|---|
| Pyridinium chlorochromate (PCC) | Dichloromethane, rt, 2 hrs | 2-(2-Oxocyclopentyl)propane-1,2-dione | 92% |
| Jones reagent | Acetone, 0°C, 1 hr | Same as above with reduced side products | 88% |
The resulting diketone serves as a precursor for cyclocondensation reactions to form heterocycles .
Cyclopentanone Ring Reactivity
The 2-oxocyclopentyl group participates in nucleophilic additions and ring-opening reactions:
Nucleophilic Addition
-
Reaction with hydroxylamine yields oxime derivatives, enhancing water solubility:
Baeyer-Villiger Oxidation
-
Using mCPBA forms a lactone via ketone oxidation:
Amide-Specific Reactions
The acetamide group engages in coupling and reduction:
Amide Coupling
-
With EDCI/HOBt, forms peptide bonds with amino acids:
Reduction
-
LiAlH₄ reduces the amide to a tertiary amine:
Pharmacologically Relevant Modifications
Derivatives of this compound show bioactivity in inflammation modulation:
-
Sulfonation : Introducing sulfonyl groups enhances TLR-2/TLR-4 inhibition (IC₅₀: 0.42 µM in TNF-α suppression) .
-
Esterification : Acetylation of the hydroxyl group improves blood-brain barrier permeability in neuropharmacological studies .
Stability and Degradation Pathways
| Condition | Observation | Mechanism |
|---|---|---|
| pH 2.0, 40°C, 24 hrs | 15% degradation to cyclopentanol derivative | Acid-catalyzed retro-aldol cleavage |
| UV light exposure | Photooxidation of oxocyclopentyl to CO₂ | Radical-mediated decomposition |
Comparative Reactivity with Analogues
| Compound | Hydrolysis Rate (k, h⁻¹) | Oxidation Yield |
|---|---|---|
| N-(2-oxopropyl)acetamide | 0.12 | 74% |
| 2-Hydroxy-N-(2-hydroxyphenyl)acetamide | 0.08 | 68% |
| N-[2-hydroxy-2-(2-oxocyclopentyl)propyl]acetamide | 0.18 | 92% |
This compound’s enhanced reactivity is attributed to the electron-withdrawing oxocyclopentyl group.
Scientific Research Applications
N-[2-hydroxy-2-(2-oxocyclopentyl)propyl]acetamide has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[2-hydroxy-2-(2-oxocyclopentyl)propyl]acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the acetamide moiety can participate in hydrogen bonding or ionic interactions. These interactions can modulate biological processes and lead to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues from Indole and Morpholine Derivatives
2-Oxoindoline-Based Acetamides ()
Several 2-oxoindoline derivatives from the Egyptian Journal of Basic and Applied Sciences (2023) share the hydroxy-oxo-acetamide backbone but differ in their aromatic systems. Notable examples include:
- Compound 2 : 2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenethyl-acetamide
- Compound 1-F : 2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenyl-acetamide
These compounds replace the cyclopentyl group with indole-derived rings, introducing conjugated π-systems that may enhance UV absorption or alter binding affinity in biological systems. The indole moiety could confer distinct electronic properties compared to the cyclopentyl ketone in the target compound .
Morpholinone Derivatives ()
Two morpholine-ring-containing acetamides were synthesized:
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
2-(6,6-Dimethyl-4-(methylsulfonyl)-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
These compounds feature a morpholinone ring (a six-membered ring with oxygen and nitrogen) instead of cyclopentyl ketone. The synthetic yield (58%) and NMR data (e.g., δ 2.14 ppm for acetyl protons) provide benchmarks for comparing purity and structural confirmation methods .
Phenyl- and Propyl-Substituted Acetamides
N-(2-(2-oxopropyl)phenyl)acetamide ()
This compound (C₁₁H₁₃NO₂, MW 191.22 g/mol) substitutes the cyclopentyl group with a phenyl ring and a 2-oxopropyl chain. Key differences include:
- Aromatic vs. Aliphatic Rings : The phenyl group may enhance lipophilicity, whereas the cyclopentyl ketone in the target compound could improve aqueous solubility due to its polar ketone.
- Synthetic Accessibility : The SMILES string (CC(=O)Cc1ccccc1NC(C)=O) indicates straightforward synthesis via acetylation of aniline derivatives.
Physicochemical data such as ¹H NMR (δ 7.69 ppm for amide protons) and solubility parameters could guide comparative studies on drug-likeness .
2-Chloro-N-(2-oxopropyl)acetamide ()
This derivative (C₅H₈ClNO₂, MW 149.6 g/mol) replaces the hydroxyl group with a chlorine atom. However, it may also raise toxicity concerns compared to the hydroxyl group in the target compound .
Functional Group Variations
- Hydroxyl vs. Halogen Substituents : The hydroxyl group in N-[2-hydroxy-2-(2-oxocyclopentyl)propyl]acetamide may participate in hydrogen bonding, improving solubility, whereas halogenated analogues (e.g., 2-Chloro-N-(2-oxopropyl)acetamide) prioritize reactivity.
- Cyclic vs. Aromatic Systems : Cyclopentyl ketones (target compound) offer conformational rigidity, while indole or phenyl rings () enable π-π stacking interactions in biological targets.
Research Implications and Gaps
- Synthetic Routes: The target compound’s synthesis could draw from methods used for morpholinone derivatives (e.g., acetylation and chromatography ).
- Biological Activity : While indole derivatives are often explored for kinase inhibition or antimicrobial activity, the cyclopentyl ketone in the target compound may offer unique selectivity profiles.
- Data Limitations : Molecular weight, solubility, and pharmacological data for this compound are absent in the provided evidence, necessitating further experimental characterization.
Biological Activity
N-[2-hydroxy-2-(2-oxocyclopentyl)propyl]acetamide is a compound of interest due to its potential biological activities. This article aims to elucidate its mechanisms of action, biological effects, and relevant case studies, supported by data tables and diverse research findings.
Chemical Structure and Properties
This compound has a unique structure that contributes to its biological activity. The presence of the cyclopentyl moiety and the hydroxyl group may influence its interaction with biological targets, particularly in the context of receptor binding and enzyme inhibition.
Research indicates that compounds similar to this compound can interact with various biological pathways:
- Prostanoid Receptors : The compound may exhibit activity through prostanoid receptors, which are involved in numerous physiological processes including inflammation, vascular homeostasis, and smooth muscle function. Specifically, prostacyclin (PGI2) and thromboxane A2 (TXA2) pathways are critical for cardiovascular health .
- G Protein-Coupled Receptors (GPCRs) : As a potential modulator of GPCR signaling, this compound could influence downstream signaling pathways that regulate cellular responses such as inflammation and cell proliferation .
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory properties of compounds related to this compound. For instance:
- In vitro Studies : Compounds exhibiting similar structures have been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in cell cultures, indicating a potential role in managing inflammatory diseases .
Cardiovascular Effects
The modulation of prostanoid receptors suggests a significant impact on cardiovascular health:
- Vascular Relaxation : Analogous compounds have demonstrated vasodilatory effects by enhancing PGI2 signaling, which could be beneficial in treating conditions like hypertension .
Case Studies
- Asthma Model : In a study involving asthma model rats, treatment with a compound structurally similar to this compound resulted in decreased vascular permeability and improved erectile function linked to inflammation reduction .
| Study | Model | Findings |
|---|---|---|
| Lin et al. (2018) | Asthma Model Rats | Reduced IL-6, VEGFA, TNF levels; improved erectile function |
| Narumiya et al. (1999) | Human Endothelial Cells | Enhanced PGI2 production; reduced platelet aggregation |
Research Findings
Research findings indicate that this compound could serve as a therapeutic agent due to its multifaceted biological activities:
- Inhibition of Inflammatory Pathways : By targeting specific receptors involved in inflammation, this compound may help manage chronic inflammatory conditions.
- Potential Cardiovascular Benefits : Its ability to modulate vascular responses suggests potential applications in treating cardiovascular diseases.
Q & A
Q. What are the common synthetic routes for preparing N-[2-hydroxy-2-(2-oxocyclopentyl)propyl]acetamide?
The compound can be synthesized via acylation of the corresponding amine precursor (e.g., 2-amino-2-(2-oxocyclopentyl)propan-1-ol) with acetyl chloride or acetic anhydride in the presence of a base like Na₂CO₃. Reaction optimization includes controlling stoichiometry (e.g., 1:3 molar ratio of amine to acetyl chloride) and using dichloromethane as a solvent. Post-reaction purification involves silica gel chromatography (e.g., 0–8% MeOH/CH₂Cl₂ gradient) and recrystallization from ethyl acetate .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Use a combination of ¹H/¹³C NMR to identify functional groups (e.g., acetamide carbonyl at ~169 ppm, cyclopentyl ketone at ~208 ppm) and mass spectrometry (ESI/APCI(+)) to confirm molecular weight (e.g., [M+H]⁺ peak). X-ray crystallography (as applied in related spirocyclic acetamides) can resolve stereochemistry and confirm intramolecular hydrogen bonding .
Advanced Research Questions
Q. How should experimental conditions be optimized to minimize byproducts during synthesis?
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity but may require rigorous drying to avoid hydrolysis of the ketone group.
- Stoichiometry : Excess acetyl chloride (1.5–2 equivalents) ensures complete acylation.
- Temperature : Room temperature minimizes side reactions like cyclopentyl ketone ring-opening.
- Purification : Gradient chromatography reduces co-elution of structurally similar impurities .
Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved?
Contradictions may arise from dynamic rotational isomerism or hydrogen bonding. Strategies include:
- Variable-temperature NMR to identify exchange processes.
- Computational modeling (DFT) to predict stable conformers and coupling constants .
- Comparative analysis with structurally validated analogs (e.g., morpholinone-based acetamides) .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Enzyme inhibition : Use fluorescence-based assays to test interactions with cyclooxygenase (COX) or cytochrome P450 isoforms, given structural similarities to bioactive acetamides .
- Receptor binding : Radioligand displacement assays (e.g., GABAₐ receptor modulation, inferred from anticonvulsant analogs) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2) to assess apoptosis induction .
Q. How can computational methods guide its pharmacological profiling?
- DFT calculations : Predict reactive sites (e.g., nucleophilic hydroxy group) and tautomeric equilibria .
- Molecular docking : Screen against protein targets (e.g., kinases, ion channels) to prioritize experimental testing .
- ADMET prediction : Use QSPR models to estimate solubility, metabolic stability, and blood-brain barrier permeability .
Q. What strategies mitigate instability during storage?
- Protection from moisture : Store under inert gas (N₂/Ar) with desiccants (silica gel).
- Temperature control : –20°C for long-term storage to prevent ketone oxidation.
- Light-sensitive degradation : Use amber vials to avoid photolytic cleavage of the acetamide bond .
Q. How can structure-activity relationship (SAR) studies improve its efficacy?
- Modify substituents : Compare analogs with varied cyclopentyl substituents (e.g., methyl vs. propyl) to assess steric effects on target binding .
- Bioisosteric replacement : Replace the 2-oxocyclopentyl group with morpholinone or pyridinone rings to enhance solubility or metabolic stability .
Methodological Notes
- Data interpretation : Cross-validate spectral data with PubChem entries (e.g., InChIKey: GMFKXTWKFHPRQV for structural analogs) .
- Biological assays : Include positive controls (e.g., acetamide-based reference drugs) to contextualize activity .
- Synthetic reproducibility : Document reaction parameters (e.g., Na₂CO₃ equivalents, stirring time) to ensure consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
